
4-Bromobenzene-1,2-diamine
Overview
Description
4-Bromobenzene-1,2-diamine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of benzene, where two amino groups are positioned ortho to each other, and a bromine atom is attached to the para position relative to one of the amino groups. This compound is a white to brown crystalline solid and is soluble in organic solvents such as chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a multi-step process involving acetylation, bromination, and alkaline hydrolysis . The general steps are as follows:
Acetylation: 1,2-diaminobenzene is first acetylated to protect the amino groups.
Bromination: The acetylated intermediate is then brominated using bromine in the presence of a suitable solvent.
Alkaline Hydrolysis: The brominated product undergoes alkaline hydrolysis to remove the acetyl protecting groups, yielding this compound.
Industrial Production Methods: In industrial settings, this compound can be produced by reacting aniline with bromine in the presence of sodium carbonate and ammonia . The reaction mixture is then subjected to crystallization to obtain the pure product.
Chemical Reactions Analysis
4-Bromobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be reduced to remove the bromine atom, forming 1,2-diaminobenzene.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Bromobenzene-1,2-diamine is increasingly recognized for its role in pharmaceutical development. It serves as a precursor for synthesizing various therapeutic agents, particularly those targeting cancer treatment.
Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound can be modified to create compounds that exhibit significant anticancer activity. For instance, studies have shown that certain quinoxaline derivatives synthesized from this compound possess potent cytotoxic effects against cancer cell lines .
Dyes and Pigments
The compound is widely utilized in the production of dyes and pigments due to its ability to form stable colorants. It is particularly valuable in the textile and automotive industries where high-performance dyes are required.
Market Insights
The demand for high-quality dyes has led to a projected market growth rate of approximately 12.65% from 2024 to 2031 for products derived from this compound . This growth is attributed to increasing urbanization and a shift towards sustainable chemical solutions.
Application Area | Description |
---|---|
Textiles | Used in dye formulations for fabrics |
Automotive | Employed in coatings and finishes |
Agrochemicals
In agrochemical applications, this compound acts as an intermediate in the synthesis of herbicides and pesticides. Its derivatives are being developed to enhance agricultural productivity while minimizing environmental impact.
Research Findings
Studies have indicated that compounds derived from this compound can effectively control pest populations while being less harmful to non-target species . This aligns with the growing demand for eco-friendly agricultural solutions.
Specialty Chemicals
The compound also finds applications in producing specialty chemicals used in various industrial processes. Its versatility allows it to be employed as a reagent in organic synthesis.
Laboratory Applications
In laboratory settings, this compound is utilized as a reagent for chemical reactions such as coupling reactions and the synthesis of complex organic molecules . This makes it invaluable for research and development purposes.
Mechanism of Action
The mechanism of action of 4-Bromobenzene-1,2-diamine involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and amino groups influence the reactivity of the benzene ring, making it susceptible to further functionalization. The compound can form intermediates that interact with various molecular targets, leading to the formation of new chemical entities .
Comparison with Similar Compounds
- 4-Bromo-2-aminoaniline
- 4-Bromo-o-phenylenediamine
- 3-Bromo-1,2-diaminobenzene
Comparison: 4-Bromobenzene-1,2-diamine is unique due to the specific positioning of the bromine atom and amino groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers a different set of chemical behaviors and applications, particularly in the synthesis of quinoxaline derivatives and other specialized compounds .
Biological Activity
4-Bromobenzene-1,2-diamine, also known as 4-bromo-o-phenylenediamine, is an organic compound with significant biological activity. Its structure consists of a bromine atom attached to a benzene ring that is further substituted with two amino groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse biological properties.
- Chemical Formula : C6H6BrN2
- Molecular Weight : 189.03 g/mol
- CAS Number : 1575-37-7
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Properties
The compound has been studied for its antioxidant capabilities, attributed to its phenolic structure. It scavenges free radicals and reduces oxidative stress in cellular environments, which may have implications for aging and chronic disease prevention.
Anti-cancer Activity
This compound has been investigated for its potential anti-cancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death.
Case Study: Anti-cancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution in biological systems. It is categorized as a blood-brain barrier (BBB) permeant compound, which may allow it to exert effects on central nervous system targets.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Absorption | High |
BBB Permeability | Yes |
CYP Enzyme Inhibition | CYP3A4 (Yes) |
Toxicity and Safety
While the compound shows promise in various applications, its toxicity profile is crucial for further development. Preliminary studies indicate low toxicity levels in vitro; however, comprehensive toxicological assessments are necessary to establish safety for human use.
Future Directions
Ongoing research aims to explore the full therapeutic potential of this compound across different fields:
- Pharmaceuticals : Investigating its role as an antimicrobial or anti-cancer agent.
- Cosmetics : Evaluating antioxidant properties for skin protection formulations.
- Agriculture : Assessing its efficacy as a biopesticide.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 4-bromobenzene-1,2-diamine in organic chemistry?
- Answer : this compound is a key intermediate for synthesizing benzimidazoles and quinoxalines, which are pivotal in pharmaceuticals, agrochemicals, and materials science. For example, it reacts with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form benzimidazole cores via cyclocondensation . In advanced applications, it participates in palladium-catalyzed Suzuki cross-coupling reactions to construct fused aromatic systems for thermally activated delayed fluorescence (TADF) materials in OLEDs .
Q. What safety precautions are critical when handling this compound?
- Answer : The compound is classified as harmful (H301, H315, H317, H319) and requires strict handling protocols:
- PPE : Gloves, lab coat, and eye protection.
- Storage : Keep sealed in a dry, dark environment at room temperature to prevent degradation .
- First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. How can researchers purify this compound after synthesis?
- Answer : Common purification methods include:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/cyclohexane to isolate derivatives like benzotriazoles .
- Recrystallization : Employ ethanol or toluene for high-purity crystalline products .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Answer : The bromine atom acts as a directing group and facilitates Suzuki-Miyaura cross-coupling reactions. For instance, in TADF material synthesis, bromine enables selective coupling with boronic acids (e.g., 4-(diphenylamino)phenyl boronic acid) to form dibenzo[a,c]phenazine derivatives. Theoretical calculations (DFT) confirm enhanced charge-transfer properties in these systems .
Q. What analytical techniques are essential for characterizing derivatives of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verifies regioselectivity in cyclization products (e.g., benzotriazoles or quinoxalines) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming structures like 7-bromo-2-(4-chlorophenyl)-quinoxaline .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights of complex intermediates .
Q. How can reaction conditions be optimized for cyclization of this compound to benzotriazoles?
- Answer :
- Solvent System : Use acetic acid with sonication (30–60 min) to accelerate cyclization with NaNO₂ .
- Workup : Extract with ethyl acetate, wash with Na₂CO₃ to neutralize acids, and dry with Na₂SO₄ before chromatography .
Q. What contradictions exist in reported synthetic methods for quinoxaline derivatives using this compound?
- Answer : Variations in catalyst systems (e.g., DABCO vs. Pd(PPh₃)₄) and solvents (THF vs. 1,4-dioxane) impact yields and regioselectivity. For example, DABCO in THF achieves 65–75% yield for Erdafitinib intermediates, while Pd-catalyzed methods prioritize electronic tuning for OLED materials .
Q. Methodological Case Studies
Case Study: Synthesis of a TADF Luminophore
- Procedure :
React this compound with 4-(diphenylamino)phenyl boronic acid via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, 85°C).
Condense the product with 3-bromophenanthrene-9,10-dione in acetic acid (120°C) to form a dibenzo[a,c]phenazine core.
Characterize using ¹H NMR and cyclic voltammetry to confirm TADF properties .
Case Study: Radiolabeling for Amyloid-β Probes
- Procedure :
Cyclize this compound with p-dimethylaminobenzaldehyde to form a benzimidazole intermediate.
Introduce ¹²⁵I via electrophilic substitution.
Validate binding affinity (Ki = 9.8 nM for Aβ aggregates) and biodistribution in murine models .
Properties
IUPAC Name |
4-bromobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHVKUARKTSBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314531 | |
Record name | 4-bromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-37-7 | |
Record name | 4-Bromo-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diamino-4-bromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1575-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80314531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Diamino-4-bromobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC7FT8YHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.